Pomalidomide-PEG2-Tos

PROTAC Targeted Protein Degradation Conjugation Chemistry

Pomalidomide-PEG2-Tos is an E3 ligase ligand-linker conjugate engineered for accelerated PROTAC development. Its tosylate leaving group (conjugate acid pKa ~ -2.8) enables direct nucleophilic substitution with amine-bearing target ligands under mild basic conditions, bypassing EDC/HATU coupling steps required by carboxylic acid analogs. Supplied at ≥98% purity with a validated 12-month shelf life at -20°C, this building block minimizes byproduct formation and supports reproducible parallel synthesis for linker SAR campaigns. Ideal for teams pursuing SHP2, CDK6, or related targets with established pomalidomide-based degrader precedent.

Molecular Formula C24H25N3O8S
Molecular Weight 515.5 g/mol
Cat. No. B11932501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG2-Tos
Molecular FormulaC24H25N3O8S
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O
InChIInChI=1S/C24H25N3O8S/c1-15-5-7-16(8-6-15)36(32,33)35-14-13-34-12-11-25-18-4-2-3-17-21(18)24(31)27(23(17)30)19-9-10-20(28)26-22(19)29/h2-8,19,25H,9-14H2,1H3,(H,26,28,29)
InChIKeyPDJTUNUXHWLYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-PEG2-Tos: A Cereblon E3 Ligase Ligand-Linker Conjugate for PROTAC Development (CAS 2599846-07-6)


Pomalidomide-PEG2-Tos (CAS 2599846-07-6; molecular weight 515.54 g/mol; molecular formula C24H25N3O8S) is an E3 ligase ligand-linker conjugate consisting of a cereblon (CRBN)-recruiting pomalidomide moiety coupled to a two-unit polyethylene glycol (PEG2) linker terminated with a tosyl (p-toluenesulfonate) functional group . This compound serves as a protein degrader building block in proteolysis-targeting chimera (PROTAC) technology, where the pomalidomide component binds the CRBN E3 ubiquitin ligase while the tosyl group provides a reactive handle for conjugation to target-protein-binding ligands via nucleophilic substitution .

Why Pomalidomide-PEG2-Tos Cannot Be Substituted by Other Terminal-Functionalized CRBN Ligand-Linker Conjugates


In PROTAC development, the terminal functional group of a ligand-linker conjugate dictates the conjugation chemistry available for coupling to target-protein ligands, and even slight alterations in linker composition can affect ternary complex formation between the target, E3 ligase, and PROTAC [1]. Pomalidomide-PEG2-Tos bears a tosylate leaving group, which enables nucleophilic substitution reactions distinct from the amide coupling pathways required by carboxylic acid-terminated analogs or the click chemistry demanded by azide-terminated variants . Additionally, linker length, molecular weight, and physicochemical parameters such as LogP and topological polar surface area (tPSA) differ measurably across analogs, influencing solubility, cell permeability, and the spatial geometry of the induced ternary complex . Substituting Pomalidomide-PEG2-Tos with an alternative functionalized conjugate without verifying compatibility with downstream synthetic routes or without accounting for differential physicochemical properties introduces both synthetic and biological variability.

Quantitative Differentiation Evidence for Pomalidomide-PEG2-Tos Versus Closest Analog Comparator Compounds


Terminal Tosylate Functional Group Enables SN2 Conjugation Chemistry Not Accessible to Carboxylic Acid- or Amine-Terminated Analogs

Pomalidomide-PEG2-Tos features a terminal p-toluenesulfonate (tosyl) group, a labile leaving group with pKa of conjugate acid (p-toluenesulfonic acid) approximately -2.8, enabling SN2 nucleophilic substitution with a broad range of nucleophiles (amines, thiols, alkoxides) under mild basic conditions . In contrast, Pomalidomide-PEG2-CO2H (Sigma-Aldrich 901526) bears a terminal carboxylic acid (pKa ~4-5) requiring carbodiimide-mediated amide coupling, while Pomalidomide-PEG2-NH2 hydrochloride (Sigma-Aldrich 901513) provides amine reactivity only toward carboxyl- or activated ester-bearing target ligands . Pomalidomide-PEG2-azide (Sigma-Aldrich 903833) is restricted to copper-catalyzed or strain-promoted click chemistry [1].

PROTAC Targeted Protein Degradation Conjugation Chemistry Nucleophilic Substitution

Molecular Weight Differentiation of 515.54 g/mol Distinguishes Pomalidomide-PEG2-Tos from Common CRBN-PEG2 Building Blocks

Pomalidomide-PEG2-Tos has a molecular weight of 515.54 g/mol (exact mass: 515.13623594 g/mol) with molecular formula C24H25N3O8S . This value differs measurably from the closest CRBN-PEG2 functionalized analogs: Pomalidomide-PEG2-azide (444.40 g/mol, C19H20N6O7, Δ = -71.14 g/mol), Pomalidomide-PEG2-NH2 hydrochloride (454.9 g/mol as HCl salt, C19H23ClN4O7), and Pomalidomide-PEG2-CO2H (433.41 g/mol, C20H23N3O8, Δ = -82.13 g/mol) [1].

PROTAC Linker Design Molecular Weight Quality Control

Physicochemical Property Differentiation: LogP, tPSA, and Rotatable Bond Metrics Relative to PEG3 and Functionalized Analogs

Pomalidomide-PEG2-Tos has a calculated LogP of 1.9 and topological polar surface area (tPSA) of 157 Ų, with 10 rotatable bonds, 2 hydrogen bond donors, and 9 hydrogen bond acceptors . For comparison, Pomalidomide 4'-PEG3-acid (3-unit PEG linker, carboxylic acid terminus) has a molecular weight of 477.46 g/mol with formula C22H27N3O9, representing a shorter PEG linker but larger overall scaffold relative to the PEG2-tosylate combination . PEG linker length critically influences ternary complex formation efficiency; literature indicates optimal PROTAC linker lengths range from 12 to over 20 carbons, with PEG units providing flexibility that alkyl chains lack .

Physicochemical Properties Drug-Likeness PROTAC Linker Optimization

Purity Specification of ≥98% with Documented Storage Stability: ≥12 Months Shelf Life at -20°C

Pomalidomide-PEG2-Tos is supplied with a purity specification of ≥98% as determined by Certificate of Analysis, with a documented shelf life of ≥12 months when stored dry, dark at -20°C, and stock solution stability of 0-4°C for 1 month . This purity and stability profile is comparable to analog specifications: Pomalidomide-PEG2-azide is supplied at ≥95% purity with storage at 2-8°C [1]; Pomalidomide-PEG2-NH2 hydrochloride is specified at ≥95% purity with storage at 2-8°C ; Pomalidomide-PEG2-CO2H is specified at 95% assay with storage at 2-8°C .

Quality Control Stability Reproducibility PROTAC Building Block

Class-Level Inference: Pomalidomide-Conjugated PROTACs Achieve Submicromolar Cellular Degradation of SHP2 and CDK6

While no direct head-to-head PROTAC comparison data exists for Pomalidomide-PEG2-Tos specifically, pomalidomide-based PROTACs incorporating PEG linkers have demonstrated potent and selective protein degradation in published studies: a SHP2 PROTAC created by conjugating RMC-4550 with pomalidomide via a PEG linker induced degradation of SHP2 in leukemic cells at submicromolar concentrations [1]; pomalidomide-based PROTAC degraders of CDK6 achieved potent and preferential degradation of CDK6 via proteolysis targeting chimera technology [2]. These class-level findings establish the biological relevance of the pomalidomide-PEG linker scaffold platform.

PROTAC SHP2 CDK6 Protein Degradation Oncology

Procurement-Driven Application Scenarios for Pomalidomide-PEG2-Tos in PROTAC Discovery and Chemical Biology


Scenario 1: Conjugation to Amine-Containing Target Ligands via Direct SN2 Alkylation Without Carbodiimide Activation

Researchers possessing target-protein-binding ligands that contain free primary or secondary amines can conjugate Pomalidomide-PEG2-Tos directly via nucleophilic substitution under mild basic conditions. This route bypasses the need for EDC/NHS or HATU coupling reagents required for carboxylic acid-terminated analogs such as Pomalidomide-PEG2-CO2H . The tosylate leaving group, with its conjugate acid pKa of approximately -2.8, provides leaving group ability >10⁶ fold greater than carboxylate, enabling efficient conjugation at lower temperatures and shorter reaction times. This scenario is particularly advantageous when the target ligand is acid-sensitive or when minimizing synthetic steps is prioritized.

Scenario 2: Construction of CRBN-Recruiting PROTAC Libraries with Defined PEG2 Linker Length and Tosylate-Derived Linkage Geometry

PROTAC optimization campaigns require systematic variation of linker composition and length to identify optimal ternary complex formation geometry . Pomalidomide-PEG2-Tos provides a fixed 2-unit PEG spacer length with a terminal tosylate that, after conjugation, yields an ether or amine linkage depending on the nucleophile employed. This specific linker length and linkage type can be compared head-to-head with libraries constructed from Pomalidomide-PEG3-azide (3-unit PEG, triazole linkage) or Pomalidomide-PEG2-CO2H (2-unit PEG, amide linkage) to probe the structure-activity relationship of linker composition on degradation efficiency. Parallel synthesis approaches using protein degrader building blocks with varied functional handles accelerate library generation .

Scenario 3: High-Purity Building Block for Multi-Step PROTAC Synthesis Requiring Extended Storage Stability

Laboratories conducting intermittent or multi-project PROTAC synthesis benefit from Pomalidomide-PEG2-Tos's documented ≥98% purity specification and ≥12-month shelf life at -20°C . Compared to analog building blocks specified at ≥95% purity with 2-8°C refrigeration requirements, this compound's higher purity grade reduces the likelihood of byproduct formation during conjugation that could necessitate preparative HPLC purification of the final PROTAC. The -20°C storage condition, while requiring freezer infrastructure, provides longer-term stability that accommodates variable research timelines and batch purchasing strategies.

Scenario 4: Targeted Degradation of Kinase and Phosphatase Targets Validated on the Pomalidomide-PEG Platform

For research programs targeting proteins with established pomalidomide-PEG PROTAC precedent—including SHP2 phosphatase (degraded at submicromolar concentrations in leukemic cells) and CDK6 kinase—Pomalidomide-PEG2-Tos offers a building block with validated class-level biological activity . While compound-specific degradation data are not available, the structural conservation of the pomalidomide CRBN-binding moiety and the PEG2 linker scaffold supports its use as a synthetic intermediate for generating novel PROTACs against these or structurally related targets. The tosylate terminal group provides a distinct conjugation handle that may be preferred when existing target ligand libraries are enriched for nucleophile-bearing compounds.

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